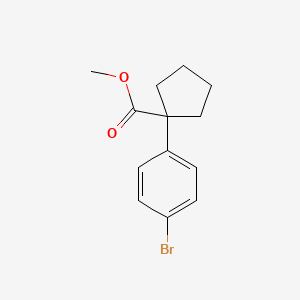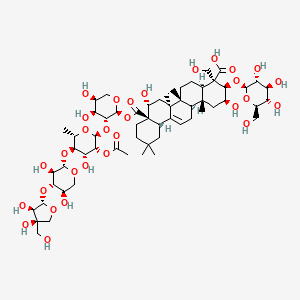
2-O-acetyl-Platyconic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-acetyl-Platyconic acid A is a natural product . It is a type of triterpenoid and is sourced from the roots of Platycodon grandiflorus . It is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C59H92O30 . Its molecular weight is 1281.3 g/mol . The IUPAC name and the InChI representation provide a detailed description of its molecular structure .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 1281.34 .Scientific Research Applications
Biomedical Applications
2-O-acetyl-Platyconic acid A, isolated from the roots of Platycodon grandiflorum, has shown potential in various biomedical applications. This genuine triterpenoid saponin has been studied for its neuroprotective effects, particularly in the hippocampal region following ischemia/reperfusion injury. Research indicates that compounds like this compound may protect neurons in the brain from ischemic damage, potentially offering therapeutic value in conditions related to cerebral ischemia or other neurodegenerative diseases (Choi et al., 2009).
Nanotechnology and Material Science
While specific studies on this compound in nanotechnology are limited, the broader field of nanotechnology, particularly using polymers like PLGA (poly(lactic-co-glycolic acid)), has shown significant promise in drug delivery, diagnostics, and tissue engineering. These applications suggest a potential area of exploration where compounds like this compound could be incorporated into nanotechnological applications for enhanced drug delivery or tissue regeneration (Lü et al., 2009).
Tissue Engineering and Regenerative Medicine
In the context of regenerative medicine and tissue engineering, the use of biodegradable polymers like PLA and its derivatives has been extensively researched. These materials have been used for creating scaffolds that mimic the extracellular matrix, crucial for tissue regeneration. Given the biological activity of this compound, its potential incorporation into such biomaterials could be an interesting area for further research (Santoro et al., 2016).
Drug Delivery Systems
PLGA and similar biodegradable polymers have been used to create controlled drug delivery systems. The integration of bioactive compounds like this compound into these systems could allow for targeted and controlled release of the compound, potentially enhancing its therapeutic efficacy (Makadia & Siegel, 2011).
Mechanism of Action
Target of Action
2’'-O-acetyl-platyconic acid A is a natural product used for research related to life sciences Related compounds such as platyconic acid have been shown to interact with peroxisome proliferator-activated receptors (ppar)-γ .
Mode of Action
It’s known that platyconic acid, a related compound, increases insulin-stimulated glucose uptake in adipocytes, possibly in part by acting as a ppar-γ activator . This suggests that 2’'-O-acetyl-platyconic acid A may have similar interactions with its targets.
Biochemical Pathways
Related compounds like platyconic acid have been shown to affect pathways related to glucose metabolism
Result of Action
Related compounds like platyconic acid have been shown to increase insulin-stimulated glucose uptake in adipocytes , suggesting that 2’'-O-acetyl-platyconic acid A may have similar effects.
Action Environment
It’s known that the total contents of individual saponins in platycodon grandiflorum, the plant from which the compound is derived, can vary depending on diverse conditions, including morphological parts (stems, roots, buds, and leaves), peeling (or not), and blanching .
Biochemical Analysis
Cellular Effects
2’'-O-acetyl-platyconic acid A has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2’'-O-acetyl-platyconic acid A vary with different dosages in animal models
Transport and Distribution
Information about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is limited .
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O30/c1-23-40(85-46-39(73)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)38(72)43(83-24(2)63)49(82-23)87-42-34(68)28(65)18-80-48(42)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXNAXPWKHYTE-VSFJGYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
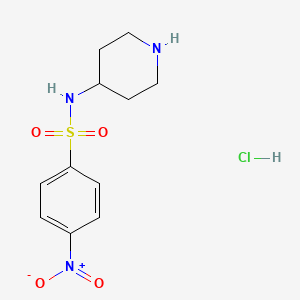

![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)
![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)

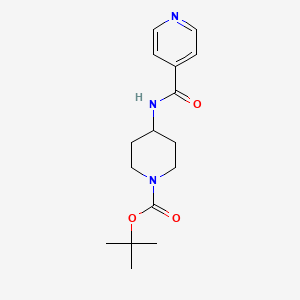
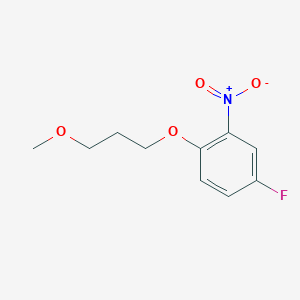


![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)

